molecular formula C10H16N2 B1421852 Methyl[1-(pyridin-2-yl)butyl]amine CAS No. 1178219-60-7

Methyl[1-(pyridin-2-yl)butyl]amine

Cat. No.: B1421852
CAS No.: 1178219-60-7
M. Wt: 164.25 g/mol
InChI Key: VBLRXHGJUDACMA-UHFFFAOYSA-N
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Description

Methyl[1-(pyridin-2-yl)butyl]amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a pyridine ring attached to a butylamine chain, with a methyl group attached to the nitrogen atom of the butylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[1-(pyridin-2-yl)butyl]amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(pyridin-2-yl)butyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[1-(pyridin-2-yl)butyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Methyl[1-(pyridin-2-yl)butyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl[1-(pyridin-2-yl)butyl]amine can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a butylamine chain with a methyl group. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-6-9(11-2)10-7-4-5-8-12-10/h4-5,7-9,11H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLRXHGJUDACMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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